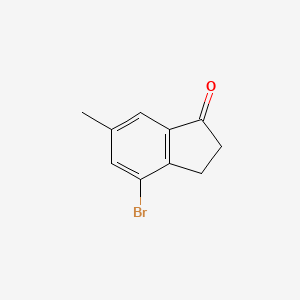
4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-6-methyl-2,3-dihydro-1H-inden-1-one” is a chemical compound with the CAS Number: 876-91-5 . It has a molecular weight of 225.08 . The compound is a white to yellow powder or crystal .
Molecular Structure Analysis
The IUPAC name for this compound is 4-bromo-6-methyl-1-indanone . The InChI code for this compound is 1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The compound has a melting point of 106-107 degrees Celsius . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Properties
- A study by Chen et al. (2010) described the synthesis and properties of brominated bi-1H-indene derivatives, demonstrating that the substitution of hydrogen atoms in the methyl group on the benzene rings by bromines significantly affects the compound's properties. This research contributes to the understanding of photochromic and photomagnetic properties in solid state, which could be relevant for materials science applications (Yong Chen et al., 2010).
Chemical Behavior and Reactions
The stereochemical course of generating and intercepting six-membered cyclic allenes, utilizing bromofluorocarbene adducts of indene, was investigated by Christl et al. (2006). This research provides insights into the stereochemical dynamics in organic synthesis, potentially useful for the development of novel synthetic methodologies (M. Christl et al., 2006).
Fujimura et al. (1984) explored a new ring transformation of dihydro-1-methyl-6-phenyl-benzotriazocin-ones into indazoles, highlighting a pathway for synthesizing indazole derivatives from similar brominated indene compounds. This could have implications in medicinal chemistry for drug design and synthesis (Y. Fujimura et al., 1984).
Novel Methodologies and Applications
- The palladium-catalyzed pathways to aryl-substituted indenes, presented by Izmer et al. (2006), showcase the utility of substituted halogenated indenes, including brominated derivatives, for the efficient synthesis of aryl-substituted indenes. These compounds have potential applications in the creation of ansa-metallocenes, which are important in catalysis and polymerization processes (V. V. Izmer et al., 2006).
Practical Synthesis and Industrial Applications
- A practical synthesis of an orally active CCR5 antagonist by Ikemoto et al. (2005) involved the use of brominated indene derivatives, highlighting the importance of these compounds in the synthesis of pharmacologically active molecules. This research underscores the role of brominated indenes in medicinal chemistry and drug development (T. Ikemoto et al., 2005).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mécanisme D'action
Target of Action
It is used as an intermediate in the synthesis of other compounds, suggesting that its targets could vary depending on the final product .
Mode of Action
As an intermediate, its interaction with targets would depend on the final compound it is used to synthesize .
Biochemical Pathways
As an intermediate, it may be involved in various pathways depending on the final compound it is used to produce .
Pharmacokinetics
As an intermediate, these properties would likely be influenced by the final compound it is used to synthesize .
Result of Action
As an intermediate, its effects would depend on the final compound it is used to synthesize .
Action Environment
As an intermediate, these factors would likely be influenced by the final compound it is used to synthesize .
Propriétés
IUPAC Name |
4-bromo-6-methyl-2,3-dihydroinden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKKSKKTHXHXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

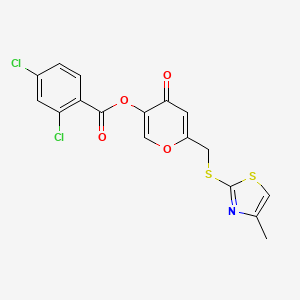
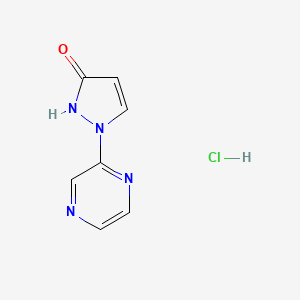
![3-bromo-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2556120.png)
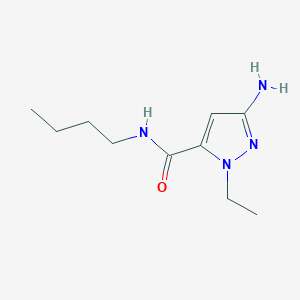



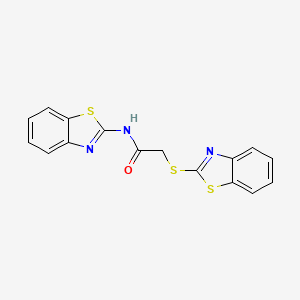
![4-chloro-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2556130.png)
![1-[(2-Methylphenyl)methyl]-cyclopropyl-methanamine hydrochloride](/img/structure/B2556132.png)
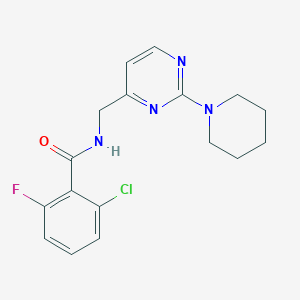

![tert-butyl 2-(3-methyl-N-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamido)acetate](/img/structure/B2556135.png)
![2-(4-benzylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2556136.png)